Ethyl 2-(3-piperidinylidene)acetate hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

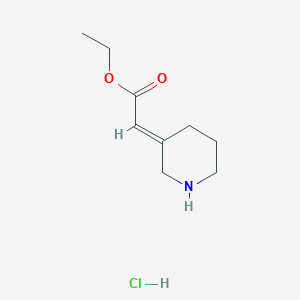

Ethyl 2-(3-piperidinylidene)acetate hydrochloride is formally named ethyl (2E)-2-(piperidin-3-ylidene)acetate hydrochloride under IUPAC guidelines. This nomenclature reflects its structural features:

- A piperidine ring with a conjugated double bond at the 3-position (piperidin-3-ylidene )

- An acetate ester group (ethyl acetate )

- A hydrochloride salt counterion

The compound exhibits stereoisomerism due to the exocyclic double bond, with both (E)- and (Z)-configurations documented in chemical databases. The (E)-isomer is more prevalent in commercial samples based on spectral data.

Structural representations:

| Representation Type | Notation |

|---|---|

| SMILES | CCOC(=O)/C=C/1\CCCNC1.Cl |

| InChIKey | GFIJKQHMXNKETO-UHFFFAOYSA-N |

| 2D Structure |

CAS Registry Number and Alternative Chemical Identifiers

The compound has been systematically cataloged with the following identifiers:

Alternative names include:

Molecular Formula and Weight Analysis

The compound's molecular composition and mass characteristics are defined as follows:

Molecular formula:

$$ \text{C}9\text{H}{16}\text{ClNO}_2 $$

Elemental composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.011 | 108.099 |

| H | 16 | 1.008 | 16.128 |

| Cl | 1 | 35.45 | 35.450 |

| N | 1 | 14.007 | 14.007 |

| O | 2 | 15.999 | 31.998 |

Theoretical molecular weight:

$$ 108.099 + 16.128 + 35.45 + 14.007 + 31.998 = 205.682 \, \text{g/mol} $$

Experimental validation:

Isotopic distribution pattern:

| Isotope | Relative Abundance (%) |

|---|---|

| M+0 | 100.00 |

| M+1 | 9.33 (¹³C) |

| M+2 | 32.07 (³⁵Cl) |

Propriétés

IUPAC Name |

ethyl (2E)-2-piperidin-3-ylideneacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJKQHMXNKETO-WVLIHFOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-piperidinylidene)acetate hydrochloride typically involves the condensation of ethyl acetoacetate with piperidine under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, which is then hydrolyzed to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl 2-(3-piperidinylidene)acetate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound.

Substitution: Functionalized piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(3-piperidinylidene)acetate hydrochloride serves as a valuable scaffold for drug development due to its unique structural features. Its piperidine moiety is commonly found in various pharmaceuticals, making it a crucial intermediate in synthesizing new therapeutic agents.

The compound exhibits diverse biological activities, including:

- Diuretic Activity : It has been shown to increase urine output and reduce blood volume through modulation of renal function.

- Antihypertensive Effects : Studies indicate that it effectively lowers blood pressure in hypertensive models, suggesting potential use in managing hypertension.

- Cognitive Enhancement : Preliminary research suggests that it may enhance learning and memory in animal models, indicating possible neuroprotective benefits.

- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, including Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : In vitro studies on cancer cell lines have revealed that the compound induces apoptosis at specific concentrations.

Pharmacological Activities

The following table summarizes the pharmacological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| Diuretic | Increases urine output; reduces blood volume | |

| Antihypertensive | Lowers blood pressure in hypertensive models | |

| Cognitive Benefits | Enhances learning and memory in animal studies | |

| Antimicrobial | Exhibits activity against various microbial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Diuretic and Antihypertensive Study

A study conducted on hypertensive rat models demonstrated that administration of this compound significantly reduced systolic blood pressure compared to control groups. The mechanism was linked to enhanced renal excretion of sodium and water.

Cognitive Enhancement Research

In a controlled trial involving mice, varying doses of the compound were administered. Results indicated improved performance in maze tests, suggesting cognitive enhancement properties. The underlying mechanism may involve modulation of neurotransmitter systems.

Antimicrobial Activity Assessment

This compound was tested against several bacterial strains, exhibiting significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating effective antimicrobial properties.

Anticancer Efficacy

In vitro studies on cancer cell lines (e.g., HCT-116) revealed that this compound induced apoptosis at specific concentrations. The IC50 values were determined through dose-response curves, demonstrating significant cytotoxicity against tumor cells.

Mécanisme D'action

The mechanism of action of Ethyl 2-(3-piperidinylidene)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarity and Key Analogs

Using cheminformatics tools, the compound’s closest analogs (based on similarity scores ≥0.60) include:

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|---|

| (E)-4-(Piperidin-1-yl)but-2-enoic acid HCl | 27741-65-7 | 0.67 | C₉H₁₄ClNO₂ | 203.67 | Replacement of ester with carboxylic acid group |

| Ethyl 2-cyclobutylideneacetate | 945-93-7 | 0.65 | C₈H₁₂O₂ | 140.18 | Cyclobutylidene substituent instead of piperidinyl |

| Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate HCl | 957472-01-4 | 0.74 | C₁₂H₁₄ClNO₂ | 239.70 | Tetrahydroisoquinoline core replaces piperidinylidene |

| (Z)-Ethyl 2-(piperidin-3-ylidene)acetate HCl | 1358679-89-6 | N/A | C₉H₁₆ClNO₂ | 205.68 | Stereoisomerism (Z-configuration vs. unspecified) |

Key Observations :

- (E)-4-(Piperidin-1-yl)but-2-enoic acid HCl shares a conjugated system but replaces the ester group with a carboxylic acid, likely altering solubility and reactivity .

- Ethyl 2-cyclobutylideneacetate demonstrates that smaller cyclic substituents reduce molecular weight and may enhance volatility .

- Stereoisomerism in (Z)-Ethyl 2-(piperidin-3-ylidene)acetate HCl suggests that geometric configuration could influence biological activity or crystallization behavior .

Physicochemical Properties

| Property | Ethyl 2-(3-piperidinylidene)acetate HCl | Ethyl 2-(piperidin-3-yl)acetate HCl (CAS 16780-05-5) | Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (CAS 1630907-26-4) |

|---|---|---|---|

| Molecular Formula | C₉H₁₆ClNO₂ | C₉H₁₈ClNO₂ | C₁₀H₂₀ClNO₂ |

| Molecular Weight (g/mol) | 205.68 | 207.70 | 221.72 |

| Melting Point (°C) | Not reported | 132–134 | Not reported |

| Storage Conditions | 2–8°C, inert atmosphere | Room temperature, inert atmosphere | Not reported |

| Hazard Statements | H302, H315, H319, H332, H335 | Not explicitly listed | Not reported |

Key Observations :

- The addition of a methyl group in Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl increases molecular weight by ~14 g/mol compared to the parent compound .

- Ethyl 2-(piperidin-3-yl)acetate HCl (CAS 16780-05-5) has a higher melting point (132–134°C ) and stable storage at room temperature, suggesting greater crystallinity and stability .

- Hazard profiles (e.g., skin/eye irritation, respiratory risks) are explicitly noted for the target compound, necessitating stringent handling protocols .

Pharmacological Potential

- Ethyl 2-(piperidin-4-yl)acetate (CAS 874365-20-5) is studied for its role in central nervous system (CNS) drug design due to the piperidine moiety’s affinity for neurotransmitter receptors .

- Pyridine analogs (e.g., Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl, CAS 89148-88-9) exhibit modified solubility and bioavailability, emphasizing the impact of heterocyclic substituents .

Key Observations :

- Both compounds require precautions against inhalation and environmental contamination, but the pyridine derivative (CAS 6419-36-9) lacks explicit hazard data for delayed effects .

Activité Biologique

Ethyl 2-(3-piperidinylidene)acetate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the molecular formula C₉H₁₆ClNO₂ and a molecular weight of approximately 205.68 g/mol. The compound features a piperidine ring, which is crucial for its biological interactions. Its unique structure enhances its solubility and stability, making it suitable for various applications in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The piperidine moiety allows the compound to engage with various receptors and enzymes, modulating their activity. Key mechanisms include:

- Diuretic Activity : The compound has shown diuretic effects, likely through modulation of renal function, leading to increased urine output and decreased blood volume .

- Antihypertensive Effects : Research indicates that it can effectively reduce blood pressure in hypertensive models, suggesting potential use in managing hypertension .

- Cognitive Enhancement : Preliminary studies suggest that it may facilitate learning and memory in animal models, indicating possible neuroprotective benefits .

Pharmacological Activities

The following table summarizes the pharmacological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| Diuretic | Increases urine output; reduces blood volume | |

| Antihypertensive | Lowers blood pressure in hypertensive models | |

| Cognitive Benefits | Enhances learning and memory in animal studies | |

| Antimicrobial | Exhibits activity against various microbial strains | |

| Anticancer | Potential effectiveness against cancer cell lines |

Case Studies and Research Findings

-

Diuretic and Antihypertensive Study :

- A study conducted on hypertensive rat models demonstrated that administration of this compound significantly reduced systolic blood pressure compared to control groups. The mechanism was linked to enhanced renal excretion of sodium and water .

-

Cognitive Enhancement Research :

- In a controlled trial involving mice, the compound was administered at varying doses. Results indicated improved performance in maze tests, suggesting cognitive enhancement properties. The underlying mechanism may involve modulation of neurotransmitter systems .

-

Antimicrobial Activity Assessment :

- This compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones, indicating effective antimicrobial properties .

-

Anticancer Efficacy :

- In vitro studies on cancer cell lines (e.g., HCT-116) revealed that the compound induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent. The IC50 values were determined through dose-response curves, demonstrating significant cytotoxicity against tumor cells .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(3-piperidinylidene)acetate hydrochloride, and how can reaction efficiency be optimized?

Synthesis typically involves coupling reactions between piperidine derivatives and ethyl acetate precursors. Key steps include:

- Schiff base formation : Reacting 3-piperidinone with ethyl glyoxylate under acidic conditions, followed by hydrochloride salt formation .

- Catalytic optimization : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amide bond formation efficiency, as seen in analogous syntheses .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR spectroscopy : - and -NMR confirm the piperidinylidene backbone and ester group. Aromatic protons (if present) appear at δ 7–8 ppm, while the ethyl acetate moiety resonates at δ 1.2–4.3 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation, use SHELX for refinement and ORTEP-III for graphical representation . Cross-validate with IR spectroscopy to detect C=O and N–H stretches .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The compound may cause respiratory irritation (similar to pyridine derivatives) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

- Refinement strategies : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (B-factors) and occupancy ratios. Validate hydrogen bonding networks using PLATON .

- Twinned crystals : Apply SHELXD for structure solution in cases of twinning or disorder. Compare multiple datasets to identify systematic errors .

- Complementary methods : Cross-check with -NMR NOESY to confirm spatial arrangements of substituents .

Q. What strategies are recommended for optimizing the yield of this compound in multi-step synthetic routes?

- Step-wise monitoring : Use GC-MS or HPLC to identify bottlenecks (e.g., incomplete coupling or hydrolysis). For example, GC-MS analysis of ethyl acetate extracts can detect intermediate byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Test palladium or ruthenium catalysts for hydrogenation steps, as seen in related piperidine syntheses .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., chloroform vs. DMSO) .

- Dynamic effects : Account for tautomerism or conformational flexibility in the piperidinylidene ring, which may cause splitting in -NMR signals .

- Validation : Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments .

Methodological Notes

- Data tables : Include retention times (GC-MS), values (TLC), and crystallographic parameters (unit cell dimensions, space group) in publications .

- Contradiction analysis : Document raw data and refinement logs (e.g., SHELXL .res files) to enable reproducibility .

- Safety protocols : Reference SDS guidelines from TCI Europe or AFG Bioscience for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.